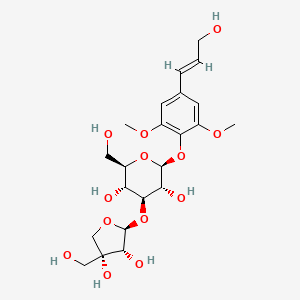

Cordifolioside A

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O13/c1-30-12-6-11(4-3-5-23)7-13(31-2)17(12)34-20-16(27)18(15(26)14(8-24)33-20)35-21-19(28)22(29,9-25)10-32-21/h3-4,6-7,14-16,18-21,23-29H,5,8-10H2,1-2H3/b4-3+/t14-,15-,16-,18+,19+,20+,21+,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFQFJKAHSGCFJ-LJIKAXRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)OC3C(C(CO3)(CO)O)O)O)OC)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)OC)/C=C/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cordifolioside A: A Technical Guide to its Natural Source, Biosynthesis, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cordifolioside A, a phenylpropanoid glycoside, has emerged as a compound of significant interest due to its notable immunomodulatory activities. Isolated primarily from Tinospora cordifolia, a plant with a long-standing history in traditional medicine, this molecule presents a promising scaffold for novel therapeutic development. This technical guide provides a comprehensive overview of the natural origin of this compound, its biosynthetic pathway, detailed protocols for its extraction and isolation, and its interaction with key signaling pathways. Quantitative data are presented in structured tables for clarity, and complex biological and experimental workflows are visualized using diagrams to facilitate a deeper understanding for professionals in drug discovery and development.

Natural Source and Geographical Origin

This compound is a naturally occurring bioactive compound predominantly isolated from the stem of Tinospora cordifolia (Willd.) Miers, a member of the Menispermaceae family.[1] This large, deciduous climbing shrub is commonly known as "Guduchi" or "Giloy" and is a cornerstone of traditional Ayurvedic medicine.[1]

Tinospora cordifolia is native to the tropical and subtropical regions of the Indian subcontinent and Southeast Asia, including India, Sri Lanka, and Myanmar.[2][3][4] Its distribution is widespread throughout India, where it is often found climbing on other trees.[5] The plant is characterized by its heart-shaped leaves and succulent stems, which are the primary source for the extraction of this compound.

Biosynthesis of this compound

This compound belongs to the phenylpropanoid class of secondary metabolites. The biosynthesis of phenylpropanoids in plants begins with the amino acid phenylalanine, which is derived from the shikimic acid pathway.[6] The general phenylpropanoid pathway serves as the precursor for a wide array of compounds, including flavonoids, lignins, and phenylpropanoid glycosides.

The initial committed step is the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[5][6] Subsequently, a series of enzymatic hydroxylations and methylations, followed by glycosylation, leads to the formation of this compound. The glycosylation step, catalyzed by UDP-glycosyltransferases (UGTs), attaches sugar moieties to the phenylpropanoid aglycone, significantly impacting its stability and bioavailability.[7]

Experimental Protocols: Extraction, Isolation, and Quantification

The isolation and purification of this compound from Tinospora cordifolia stems involve a multi-step process encompassing extraction, fractionation, and chromatographic techniques.

Extraction

-

Plant Material Preparation : The stems of Tinospora cordifolia are collected, washed, and shade-dried. The dried stems are then pulverized into a coarse powder to increase the surface area for efficient extraction.[8]

-

Soxhlet Extraction : The powdered plant material is subjected to Soxhlet extraction with 50% v/v ethanol at 40-45°C for 48 hours.[1][8] This is followed by concentration of the crude extract using a rotary evaporator.

Fractionation for Glycoside Enrichment

-

Solvent-Solvent Partitioning : The dried ethanolic extract is successively partitioned with petroleum ether and ethyl acetate to remove non-polar compounds.[1]

-

n-Butanol Extraction : The ethyl acetate-insoluble fraction, which is enriched with glycosides, is then extracted with n-butanol.[1] The resulting n-butanol fraction is filtered and dried.

Isolation by Column Chromatography

Purification by Preparative TLC

-

Plate Preparation : Preparative TLC plates coated with silica gel F254 are used.

-

Sample Application and Development : The pooled fractions are applied to the plates and developed using a mobile phase of chloroform:methanol (85:15 v/v).[1]

-

Visualization and Isolation : The separated bands are visualized under UV light (254 nm). The band corresponding to this compound (Rf value of approximately 0.86) is scraped off, and the compound is eluted from the silica gel with n-butanol.[1]

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

-

Stationary Phase : HPTLC aluminum plates pre-coated with silica gel 60 F254.

-

Mobile Phase : Chloroform:methanol (85:15, v/v).

-

Detection : Densitometric scanning at 254 nm.

-

Rf Value : Approximately 0.86.[1]

Quantitative Data

The yield of this compound can vary depending on the geographical origin of the plant material and the extraction method employed.

| Plant Source (Geographical Region) | Extraction Method | Yield of this compound (% w/w in extract) | Reference |

| Tinospora cordifolia (Uttar Pradesh, India) | 60% Methanolic Extract | 0.70% | [5] |

| Tinospora cordifolia (Madhya Pradesh, India) | 60% Methanolic Extract | 0.20% | [5] |

| Tinospora cordifolia (New Delhi, India) | 60% Methanolic Extract | 0.10% | [5] |

| Extraction Solvent | This compound Content (mg/100g of extract) | Reference |

| Ethyl alcohol | 432.51 | [10] |

| Methanol | Not specified | [10] |

| Acetone | Not specified | [10] |

| Water | Not specified | [10] |

Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory effects by interacting with several key signaling pathways. Its activity has been linked to the modulation of cytokines such as Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[10][11]

Furthermore, as a polyphenolic compound, this compound is likely to influence other critical signaling cascades involved in cellular processes. Related compounds from Tinospora cordifolia, such as tinosporaside, have been shown to activate the PI3K/AKT and AMPK pathways. Polyphenols are also known to regulate the Mitogen-Activated Protein Kinase (MAPK) pathway.

Conclusion

This compound, sourced from the medicinally significant plant Tinospora cordifolia, represents a valuable natural product with demonstrated immunomodulatory properties. This guide has detailed its natural origin, biosynthetic route, and comprehensive protocols for its isolation and quantification. The elucidation of its interactions with crucial signaling pathways, such as TGF-β, TNF-α, and potentially PI3K/AKT, AMPK, and MAPK, provides a solid foundation for further research into its therapeutic applications. The presented data and methodologies offer a critical resource for scientists and professionals engaged in the development of novel pharmaceuticals from natural sources.

References

- 1. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction Optimization of Tinospora cordifolia and Assessment of the Anticancer Activity of Its Alkaloid Palmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 7. Integrated Analysis of Transcriptome and Metabolome Provides Insights into Phenylpropanoid Biosynthesis of Blueberry Leaves in Response to Low-Temperature Stress | MDPI [mdpi.com]

- 8. ijrti.org [ijrti.org]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]

Cordifolioside A: A Comprehensive Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cordifolioside A, a phenylpropanoid glycoside isolated from the medicinal plant Tinospora cordifolia, has emerged as a compound of significant interest in the scientific community. Traditionally part of Ayurvedic medicine, this molecule is now being investigated for its diverse pharmacological activities. This technical guide provides a comprehensive literature review of this compound, summarizing its biological effects, mechanisms of action, and analytical methodologies. The review consolidates available quantitative data, details key experimental protocols, and visualizes associated signaling pathways to serve as an in-depth resource for researchers in pharmacology and drug development.

Introduction

Tinospora cordifolia (Willd.) Miers, commonly known as Guduchi or Giloy, is a plant with a long history of use in traditional Indian medicine for treating a wide array of ailments.[1] Its therapeutic properties are attributed to a rich composition of bioactive compounds, including alkaloids, terpenoids, and glycosides.[2] Among these, this compound, a natural phenylpropanoid glycoside, has been identified as a key constituent responsible for many of the plant's pharmacological effects.[3][4]

This review focuses specifically on this compound, delving into its known biological activities which primarily revolve around its immunomodulatory, anti-inflammatory, antioxidant, radioprotective, and cytoprotective properties.[3][5] Emerging research also points towards its potential in metabolic disorders like diabetes and as an antiviral agent.[6][7] This document synthesizes the current state of knowledge to facilitate further research and development of this compound as a potential therapeutic agent.

Biological Activities and Quantitative Data

The biological activities of this compound have been primarily investigated using extracts or fractions of Tinospora cordifolia that are enriched with the compound. It is important to note that while this compound is a major bioactive constituent, the observed effects in these studies result from the synergistic action of multiple compounds present in the extracts.

Table 1: Summary of In Vivo Biological Activity

| Activity | Test System | Compound/Fraction | Dose | Key Findings | Reference(s) |

| Radioprotective | Male Wistar Albino Mice | n-Butanol fraction of T. cordifolia (NBTC) | 120 mg/kg (i.p.) | Significant protection against 4 Gy-γ radiation; increased survival rate, body weight retention, and hematological parameters. | [3][8] |

| Radioprotective | Swiss Albino Mice | T. cordifolia Root Extract (TCRE) | 75 mg/kg/day (oral) | Optimum dose for protection against 10 Gy gamma radiation. | [9] |

Table 2: Summary of In Vitro Biological Activity

| Activity | Test System | Compound/Fraction | Concentration | Key Findings | Reference(s) |

| Cytoprotective | Allium cepa root meristem | n-Butanol fraction of T. cordifolia (NBTC) | 10 mg/ml | Maximum protection against cyclophosphamide-induced genotoxicity; increased root growth, non-toxic mitotic index (65.9%), and reduced chromosomal aberrations. | [3][8] |

| Immunomodulatory | Human neutrophils | Various compounds from T. cordifolia | 0.1-2.5 µg/ml | Significant enhancement in phagocytic activity; increase in nitric oxide and reactive oxygen species generation. | [10] |

| Anti-inflammatory | Naive CD4+ T cells | Aqueous extract of T. cordifolia (AETC) | 500-2000 µg/ml | Reduced frequency of IL-17 producing cells; inhibition of Th17 cell differentiation and proliferation. | [11][12] |

| Cytotoxicity | HCT-116 (Colon Cancer) | Dichloromethane fraction of T. cordifolia | IC50: 54.24 µg/ml | Strong cytotoxic effect observed. | |

| Cytotoxicity | MCF-7 (Breast Cancer) | Dichloromethane fraction of T. cordifolia | IC50: 59.59 µg/ml | Strong cytotoxic effect observed. | [13] |

Mechanisms of Action

This compound exerts its effects through multiple mechanisms, primarily centered on the modulation of the immune system and cellular stress responses.

-

Immunomodulation and Anti-inflammatory Effects: One of the most well-documented activities is its ability to modulate the immune response. Research on Tinospora cordifolia extracts indicates an inhibition of the cytokine-receptor signaling pathway, with a major impact on the JAK-STAT signaling cascade.[11][12] This leads to the suppression of Th17 cell differentiation and proliferation, which are key players in autoimmune and inflammatory diseases.[11] By reducing the production of pro-inflammatory cytokines like IL-17, this compound contributes to the plant's anti-inflammatory profile.[11][14]

-

Antioxidant Activity: The compound functions as an antioxidant by scavenging free radicals, which helps to reduce oxidative stress and enhance overall immune function.[3] This mechanism is fundamental to its protective effects in various disease models.

-

Antidiabetic Potential: this compound is reported to improve insulin signaling and hepatic metabolism during insulin resistance.[6] It may help lower blood glucose and cholesterol levels, suggesting a role in managing type 2 diabetes.[6][15]

-

Antiviral Potential: In silico studies have shown that this compound has a high binding affinity for the Main Protease (Mpro) of SARS-CoV-2.[7] It is proposed to form stable hydrogen bonds with key amino acid residues (His41, Cys145, His163, Glu166) in the binding cleft, potentially inhibiting viral replication.[7]

Signaling and Experimental Workflow Diagrams

Signaling Pathway

References

- 1. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulatory active compounds from Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A – ScienceOpen [scienceopen.com]

- 9. In Vivo Delivery of Tinospora cordifolia Root Extract Preventing Radiation-Induced Dystrophies in Mice Ovaries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Deciphering the mechanism of Tinospora cordifolia extract on Th17 cells through in-depth transcriptomic profiling and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Deciphering the mechanism of Tinospora cordifolia extract on Th17 cells through in-depth transcriptomic profiling and in silico analysis [frontiersin.org]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. Tinospora cordifolia (Giloy): An insight on the multifarious pharmacological paradigms of a most promising medicinal ayurvedic herb - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

The Biological Activity of Cordifolioside A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cordifolioside A, a phenylpropanoid glycoside isolated from Tinospora cordifolia, is a natural compound that has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's bioactivity, with a focus on its immunomodulatory, radioprotective, cytoprotective, and potential anticancer and neuroprotective effects. While much of the existing research has been conducted on extracts of Tinospora cordifolia rich in this compound, this document aims to consolidate the available data and provide a framework for future research into the purified compound.

Core Biological Activities

This compound is primarily recognized for its potent immunomodulatory properties.[1][2][3][4] It is often cited as one of the key active constituents responsible for the ethnobotanical uses of Tinospora cordifolia in promoting immune health.[1] Beyond its effects on the immune system, this compound has also been associated with radioprotective and cytoprotective activities.[5] Emerging in-silico studies further suggest its potential as an antiviral agent and a modulator of key signaling pathways involved in inflammation.[6]

Quantitative Data on Biological Activity

Quantitative data on the biological activity of isolated this compound is limited in the current literature. Most studies have evaluated extracts of Tinospora cordifolia that contain a mixture of compounds, including this compound. The following tables summarize the available quantitative data for these extracts, providing valuable context for the potential efficacy of this compound.

Table 1: Immunomodulatory and Related Activities of Tinospora cordifolia Extracts and Isolated Compounds

| Biological Activity | Test System | Compound/Extract | Concentration | Result | Reference(s) |

| Immunomodulation | Human Neutrophil Cells | Other isolated compounds from T. cordifolia | 0.1-2.5 μg/ml | Significant enhancement in phagocytic activity and increase in nitric oxide and reactive oxygen species generation. | [1] |

| Cytokine Regulation | Murine Model | T. cordifolia extract | Not Specified | Upregulation of IL-6. | [3] |

| Macrophage Activation | J774A Macrophage Cell Line | T. cordifolia powder | 80 µg/ml | Enhanced secretion of lysozyme at 24 and 48 hours. | [4] |

Table 2: Radioprotective and Cytoprotective Activities of a this compound-Containing Extract

| Biological Activity | Test System | Extract | Dosage/Concentration | Key Findings | Reference(s) |

| In Vivo Radioprotection | Mice (4 Gy-γ radiation) | n-Butanol fraction of T. cordifolia stem extract (NBTC) | 120 mg/kg (i.p.) | Significant protection in terms of increased survival rate, body weight retention, and hematological parameters. | [5] |

| In Vitro Cytoprotection | Allium cepa root meristem growth (against cyclophosphamide) | n-Butanol fraction of T. cordifolia stem extract (NBTC) | 10 mg/ml | Maximal cytoprotectivity observed with a significant increase in root growth and a non-toxic mitotic index (65.9%). | [5] |

Table 3: Anticancer and Antioxidant Activities of Tinospora cordifolia Extracts

| Biological Activity | Test System | Extract | IC50 Value / Concentration | Result | Reference(s) |

| Anticancer | T47D Breast Cancer Cells | T. cordifolia stem extract | 571.3 ± 33.41 µg/ml | Dose-dependent decrease in cell viability. | |

| Antioxidant (DPPH Assay) | Cell-free | Various solvent extracts of T. cordifolia | 14.18 to 183.47 µg/mL | Effective radical scavenging activity. | [6] |

Signaling Pathways

The precise signaling pathways modulated by isolated this compound are an area of active investigation. However, studies on Tinospora cordifolia extracts and in-silico models of this compound suggest the involvement of several key pathways in inflammation and cell survival.

An in-silico study has proposed that this compound may act as an immunomodulator through interactions with human transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α), and as a potent inhibitor of the main protease (Mpro) of SARS-CoV-2.[6]

Furthermore, extracts of Tinospora cordifolia have been shown to modulate the nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are critical in regulating the expression of pro-inflammatory cytokines and mediators.[7] The MAPK and PI3K/Akt pathways, central to cell proliferation, survival, and apoptosis, are also implicated in the biological activities of compounds found in Tinospora cordifolia.

References

- 1. Immunomodulatory active compounds from Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ipindexing.com [ipindexing.com]

- 4. Immunomodulatory activity of Tinospora cordifolia - J Nutr Metab Health Sci [jnmhs.com]

- 5. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tinospora cordifolia chloroform extract inhibits LPS-induced inflammation via NF-κB inactivation in THP-1cells and improves survival in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Cordifolioside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cordifolioside A, a phenylpropene disaccharide first isolated from the esteemed medicinal plant Tinospora cordifolia, has garnered significant attention for its immunomodulatory properties. The definitive elucidation of its chemical structure is a cornerstone for understanding its bioactivity and for the development of standardized herbal formulations and potential new therapeutic agents. This technical guide provides a detailed overview of the methodologies and data integral to the structural determination of this compound, catering to professionals in chemical and pharmaceutical research.

Isolation and Purification

The journey to elucidating the structure of this compound begins with its isolation from Tinospora cordifolia. While various extraction protocols exist, a general workflow involves the following steps:

Experimental Protocol: Isolation of this compound

-

Plant Material Preparation: Dried and powdered stems of Tinospora cordifolia are the starting material.

-

Extraction: The powdered plant material is subjected to exhaustive extraction, typically using methanol or a hydroalcoholic solution (e.g., water-ethanol 1:1 v/v) with refluxing to ensure the efficient recovery of polar glycosidic compounds.

-

Fractionation: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning. An n-butanol fraction is often enriched with glycosides like this compound.

-

Chromatographic Purification: The enriched fraction undergoes repeated column chromatography over silica gel. A gradient elution system, for example, with chloroform and methanol, is employed to separate the various components.

-

Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified, often by preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Structural Elucidation via Spectroscopic Analysis

The determination of the molecular structure of this compound relies on a synergistic application of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is pivotal in establishing the molecular formula and identifying structural fragments of this compound.

Experimental Protocol: HR-ESI-MS Analysis

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

-

Sample Preparation: A dilute solution of purified this compound in a suitable solvent (e.g., methanol).

-

Ionization Mode: Both positive and negative ion modes are typically used to gather comprehensive data.

-

Data Acquisition: Full scan mass spectra are acquired to determine the accurate mass of the molecular ion. Tandem MS (MS/MS) experiments are performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Mass Spectrometry Data

The molecular formula of this compound has been established as C₂₂H₃₂O₁₃ . The table below summarizes the key mass spectrometry data.

| Ion Adduct | Observed m/z | Interpretation |

| [M+Na]⁺ | 527.00 | Sodium adduct of the molecule |

| Fragment Ions (from [M+Na]⁺) | ||

| 246.20 | Putative fragment | |

| 211.20 | Putative fragment |

Note: Detailed high-resolution fragmentation data sufficient for a full structural breakdown was not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity and stereochemistry of organic molecules like this compound. A suite of 1D and 2D NMR experiments is required.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆, or C₅D₅N).

-

Experiments:

-

1D NMR: ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide information on the chemical environment and number of different types of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations), crucial for connecting different molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps in determining the relative stereochemistry.

-

-

Structure Determination from Spectroscopic Data

The original structure elucidation of this compound was reported by Maurya et al. in 1996. The structure was identified as 3-[4′-O-β-D-apiosyl-(1″′ → 3″) -O-β-D-glucopyranosyl-3′, 5′-dimethoxyphenyl]-2-trans-propene-1-ol .[1]

The elucidation process involves a step-by-step assembly of the molecular puzzle:

-

Identification of Spin Systems: COSY spectra are used to trace out coupled proton networks, such as the protons of the phenylpropene unit and the individual sugar rings.

-

Carbon Skeleton Assembly: HSQC spectra assign protons to their directly attached carbons. HMBC spectra are then used to connect the spin systems. For example, correlations from the anomeric protons of the sugars to carbons in the aglycone or to other sugars establish the glycosidic linkages.

-

Determination of Glycosidic Linkages: The specific attachment points of the sugars are determined by key HMBC correlations. For instance, a correlation from the anomeric proton of the apiose sugar to a carbon of the glucose sugar would define their linkage.

-

Stereochemistry: The coupling constants (J values) of the anomeric protons in the ¹H NMR spectrum help determine the α or β configuration of the glycosidic bonds. NOESY correlations provide further evidence for the spatial arrangement of the atoms.

The following diagram illustrates the logical flow of interpreting NMR data for structure elucidation.

Note: A detailed table of ¹H and ¹³C NMR chemical shifts and a diagram of key 2D NMR correlations could not be generated as the specific data from the original publication was not available in the searched literature.

Conclusion

The structural elucidation of this compound is a classic example of natural product chemistry, requiring careful isolation and purification followed by a detailed and systematic analysis of spectroscopic data. While this guide outlines the essential methodologies and logical workflows, access to the primary spectroscopic data from the original research is crucial for a complete and in-depth understanding. The confirmed structure of this compound provides a solid foundation for further research into its pharmacological mechanisms and for the quality control of herbal products containing Tinospora cordifolia.

References

Cordifolioside A: A Technical Guide to its Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cordifolioside A, a phenylpropanoid glycoside first isolated from the traditional Ayurvedic medicinal plant Tinospora cordifolia, has emerged as a molecule of significant interest for its immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of this compound. Detailed methodologies for its extraction and quantification are presented, alongside a summary of its known biological activities. This document collates available quantitative data into structured tables and employs visualizations to illustrate experimental workflows and putative signaling pathways, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The history of this compound is marked by a notable instance of chemical nomenclature duplication. Initially, the name "Cordifoliside A" was assigned to a norditerpene furan glycoside isolated from Tinospora cordifolia by Gangan V. D. and colleagues in 1994. However, the compound that is now widely recognized and studied for its immunomodulatory effects is a phenylpropanoid glycoside .

The definitive discovery of this immunomodulatory This compound (a phenylpropanoid glycoside) was reported in 1996 by Maurya R. and a team of scientists.[1] They isolated and characterized two new phenylpropene disaccharides, this compound and Cordifolioside B, from Tinospora cordifolia and identified their immunostimulant activity.[1] This discovery established this compound as a key bioactive constituent of this important medicinal plant.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₂H₃₂O₁₃ | [2] |

| Molecular Weight | 504.5 g/mol | [2] |

| CAS Number | 155179-20-7 | [3] |

| Class | Phenylpropanoid Glycoside | [3][4] |

| Appearance | Not specified in available literature | |

| Solubility | Soluble in methanol | [5] |

Isolation and Characterization

General Experimental Protocol for Extraction and Isolation

dot

Caption: Generalized workflow for the extraction and isolation of this compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques. While the specific data from the original publication is not available, such a process typically involves:

-

UV-Vis Spectroscopy: To identify the presence of chromophores.

-

Infrared (IR) Spectroscopy: To determine the presence of functional groups such as hydroxyls, ethers, and aromatic rings.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the connectivity of atoms and the stereochemistry of the molecule.

Total Synthesis

To date, a total synthesis of the phenylpropanoid this compound has not been reported in the peer-reviewed scientific literature.

Analytical Methodologies

This compound is often used as a marker compound for the standardization of Tinospora cordifolia extracts and herbal formulations. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed for its quantification.

Table 2: Quantitative Analysis of this compound by HPTLC

| Parameter | Value | Reference |

| Stationary Phase | Pre-coated silica gel 60 F₂₅₄ plates | [5] |

| Mobile Phase | Chloroform:Methanol (85:15, v/v) | [5] |

| Detection Wavelength | 254 nm | [5] |

| RF Value | 0.52 ± 0.03 | [5] |

| Linear Range | 750–2250 ng/band | [2] |

| Limit of Detection (LOD) | 107.05 ng/band | [2] |

| Limit of Quantification (LOQ) | 324.38 ng/band | [2] |

| Recovery | 98.96–101.43% | [2] |

Biological Activity and Mechanism of Action

This compound is primarily recognized for its immunomodulatory activity .[4][6] It has also been reported to possess radioprotective and cytoprotective effects.[6]

Immunomodulatory Effects

This compound has been shown to enhance phagocytic activity and increase the production of nitric oxide and reactive oxygen species by immune cells.[6] An in-silico study has proposed that this compound may exert its immunomodulatory and potential antiviral effects by interacting with key signaling molecules. This computational analysis suggests a dual mechanism:

-

Modulation of Cytokine Signaling: this compound is predicted to interact with Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α), two critical cytokines involved in the regulation of the immune response and inflammation.

-

Inhibition of Viral Replication: The same study identified this compound as a potential inhibitor of the Main Protease (Mpro) of SARS-CoV-2, an enzyme essential for viral replication.[7]

It is important to note that these proposed mechanisms are based on computational models and await comprehensive experimental validation.

dot

Caption: Putative signaling pathways modulated by this compound (based on in-silico data).

Future Perspectives

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of immunology. Future research should focus on several key areas:

-

Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological evaluation and the generation of analogues with potentially improved activity.

-

Mechanism of Action: Rigorous experimental studies are required to validate the computationally predicted interactions with TGF-β, TNF-α, and viral proteases. Elucidating the precise molecular targets and signaling pathways is crucial for its development as a therapeutic agent.

-

Pharmacokinetics and Safety: In-depth studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound are necessary to assess its drug-like properties and establish a safety profile.

-

Clinical Evaluation: Should preclinical studies prove successful, well-designed clinical trials will be essential to evaluate the efficacy of this compound in treating immune-related disorders.

Conclusion

This compound, a phenylpropanoid glycoside from Tinospora cordifolia, has a well-established identity as a potent immunomodulatory agent. While its initial discovery was complicated by a naming overlap, its chemical and biological properties are now the subject of growing scientific interest. Standardized analytical methods for its quantification are in place, facilitating its use as a marker for quality control. Although its precise mechanism of action is still under investigation, preliminary studies suggest its potential to modulate key cytokine pathways. The lack of a reported total synthesis and the need for further experimental validation of its biological targets represent significant opportunities for future research in the fields of medicinal chemistry and pharmacology. This technical guide provides a solid foundation for professionals seeking to explore the therapeutic potential of this fascinating natural product.

References

- 1. Cordifoliosides A and B, two New Phenylpropene Disaccharides from Tinospora cordifolia possessing Immunostimulant Activity | Semantic Scholar [semanticscholar.org]

- 2. This compound | C22H32O13 | CID 75111036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 155179-20-7 | MCE [medchemexpress.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. wjpls.org [wjpls.org]

- 6. This compound | CAS:155179-20-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Cordifolisides A, B, C: norditerpene furan glycosides from Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

Cordifolioside A: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cordifolioside A, a phenylpropanoid glycoside primarily isolated from Tinospora cordifolia, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the in vitro mechanism of action of this compound, with a focus on its immunomodulatory, anti-inflammatory, and anticancer properties. While research on the pure compound is still emerging, this document synthesizes available data, including findings from studies on extracts of Tinospora cordifolia rich in this compound, to elucidate its potential molecular targets and signaling pathways. This guide also presents detailed experimental protocols for key assays and visualizes implicated signaling pathways to support further research and drug development efforts.

Introduction

This compound is a key bioactive constituent of Tinospora cordifolia, a plant with a long history of use in traditional medicine.[1] Preclinical studies have attributed a range of therapeutic properties to this compound, including immunomodulatory, anti-inflammatory, anticancer, radioprotective, and cytoprotective effects.[1][2][3] This guide delves into the in vitro experimental evidence that forms the basis of our understanding of how this compound exerts its effects at a cellular and molecular level.

Immunomodulatory and Anti-inflammatory Mechanisms of Action

This compound is recognized for its immunomodulatory capabilities.[1][2] While direct in vitro studies on the pure compound are limited, research on Tinospora cordifolia extracts provides significant insights into its potential mechanisms.

Modulation of Cytokine Production

In vitro studies on extracts of Tinospora cordifolia have demonstrated a significant impact on the production of key inflammatory cytokines. Treatment of various cell lines with these extracts has been shown to suppress the expression and secretion of pro-inflammatory cytokines. For instance, in macrophage-like RAW 264.7 cells, extracts have been observed to inhibit the gene expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[4] Furthermore, in a model of T-helper 17 (Th17) cell differentiation, an aqueous extract of Tinospora cordifolia was found to reduce the frequency of IL-17 producing cells, indicating a potential role in modulating adaptive immune responses.[5]

In silico studies suggest that this compound may exert its immunomodulatory effects through interaction with Transforming Growth Factor-beta (TGF-β) and TNF-α.[6][7]

Inhibition of Inflammatory Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation.[8] While direct evidence for this compound is not yet available, extracts of Tinospora cordifolia have been shown to inhibit NF-κB activation. This inhibition is a plausible mechanism for the observed reduction in pro-inflammatory cytokine production.

The potential inhibitory effect of this compound on the NF-κB signaling pathway is depicted below.

Anticancer Mechanism of Action: Induction of Apoptosis

Extracts of Tinospora cordifolia containing this compound have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism underlying this anticancer activity appears to be the induction of apoptosis, or programmed cell death.

Role of Reactive Oxygen Species (ROS)

A study utilizing a chloroform fraction of Tinospora cordifolia on breast cancer cell lines (MDA-MB-231 and MCF-7) revealed that the extract induced an increase in intracellular Reactive Oxygen Species (ROS) levels.[9] This elevation in ROS is a key event that can trigger the intrinsic pathway of apoptosis.

Modulation of Apoptotic Proteins

The same study also observed that the extract altered the expression of pro- and anti-apoptotic genes.[9] This suggests a modulation of the Bcl-2 family of proteins, which are critical regulators of the mitochondrial apoptotic pathway. An increase in the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, initiating the caspase cascade.

A generalized workflow for investigating the pro-apoptotic effects of this compound is presented below.

Quantitative Data

A significant gap in the current literature is the lack of extensive quantitative data on the in vitro activities of pure, isolated this compound. Most of the available data pertains to extracts of Tinospora cordifolia.

| Activity | Test System | Extract/Fraction | Concentration/IC50 | Reference |

| Cytoprotective | Allium cepa root meristem | n-butanol fraction enriched with this compound | 10 mg/ml | [3] |

| Cytotoxicity | HeLa Cells | Dichloromethane extract | IC50 not determined, effects observed at 1-8 µg/ml | [10] |

| Cytotoxicity | Breast Cancer Cells (MDA-MB-231, MCF-7) | Chloroform fraction | IC50 not specified | [9] |

| Anti-inflammatory | RAW 264.7 cells | Methanolic extract | IC50 for NO inhibition not specified | [4] |

| Anti-inflammatory | Human neutrophils | Not specified | Not specified | [1] |

Note: The table highlights the need for further studies to determine the specific IC50 values and effective concentrations of pure this compound for its various biological activities.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the in vitro mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium and treat the cells with various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry.

Western Blot Analysis for Apoptotic and Inflammatory Proteins

Objective: To determine the effect of this compound on the expression levels of key proteins in signaling pathways.

Materials:

-

Cell lines of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., against cleaved caspase-3, PARP, Bcl-2, Bax, phospho-IκBα, IκBα, p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

The available in vitro and in silico evidence strongly suggests that this compound is a promising bioactive compound with significant immunomodulatory, anti-inflammatory, and anticancer potential. Its mechanism of action likely involves the modulation of key signaling pathways such as NF-κB and the induction of ROS-mediated apoptosis. However, to fully realize its therapeutic potential, further rigorous research is imperative.

Future studies should focus on:

-

Determining the precise IC50 values of pure this compound in a variety of in vitro models.

-

Elucidating the specific molecular targets of this compound within the identified signaling pathways.

-

Conducting comprehensive studies to confirm the signaling pathways implicated by research on Tinospora cordifolia extracts.

-

Investigating the potential synergistic effects of this compound with other chemotherapeutic agents.

A deeper understanding of the in vitro mechanism of action of this compound will be instrumental in guiding its development as a novel therapeutic agent for a range of diseases.

References

- 1. This compound | CAS:155179-20-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deciphering the mechanism of Tinospora cordifolia extract on Th17 cells through in-depth transcriptomic profiling and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ROS mediated pro-apoptotic effects of Tinospora cordifolia on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Cytotoxic Effects of Dichloromethane Extract of Guduchi (Tinospora cordifolia Miers ex Hook F & THOMS) on Cultured HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

Cordifolioside A: A Technical Whitepaper on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cordifolioside A, a phenylpropanoid glycoside primarily isolated from Tinospora cordifolia, has emerged as a molecule of significant interest in the field of pharmacology.[1] This technical guide provides an in-depth overview of the known pharmacological properties of this compound, with a focus on its immunomodulatory, radioprotective, cytoprotective, antioxidant, and potential anti-inflammatory and anti-cancer activities. The information presented herein is a synthesis of available preclinical data, intended to inform further research and drug development efforts. While much of the existing research has been conducted on extracts of Tinospora cordifolia rich in this compound, this document will distinguish between the properties attributed to the whole extract and those more specifically linked to this compound where possible.

Core Pharmacological Activities

Immunomodulatory Activity

This compound is recognized for its immunomodulatory potential.[2][3] Studies have demonstrated that it, in conjunction with other compounds from Tinospora cordifolia, can enhance the phagocytic activity of macrophages and stimulate the production of reactive oxygen species (ROS) and nitric oxide (NO) in human neutrophils.[4] This suggests a role in augmenting the innate immune response.

An in silico study has further elucidated the potential mechanism of its immunomodulatory effects, suggesting that this compound may modulate the signaling of transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[5][6] These cytokines are pivotal in regulating inflammatory responses and immune cell function.

Radioprotective and Cytoprotective Effects

Significant evidence supports the radioprotective and cytoprotective properties of this compound. Research on an n-butanol fraction of Tinospora cordifolia stem extract, which is notably enriched with this compound, has demonstrated a potent protective effect against gamma radiation-induced damage in mice.[7][8][9]

Key findings from in vivo radioprotection studies include:

-

Enhanced Survival: Administration of the this compound-enriched fraction prior to radiation exposure significantly increased the 30-day survival rate of mice.[7][8]

-

Hematopoietic Protection: The fraction demonstrated a hematopoietic effect by significantly increasing the levels of white blood cells (WBC), red blood cells (RBC), and hemoglobin (Hb) in irradiated mice.[8] It also enhanced the spleen colony-forming unit (CFU) count, indicating protection of hematopoietic stem cells.[7][8]

-

Genoprotection: A decrease in micronucleated polychromatic erythrocytes suggested a protective effect against radiation-induced genetic damage.[7][8]

In vitro studies have further substantiated the cytoprotective activity of the this compound-enriched fraction against cyclophosphamide-induced genotoxicity in Allium cepa root meristem cells.[7][8][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies. It is important to note that much of this data is derived from an n-butanol fraction of Tinospora cordifolia enriched with this compound (NBTC), and not from the isolated compound itself.

Table 1: In Vivo Radioprotective Effects of this compound-Enriched Fraction (NBTC) in Mice [7][8]

| Parameter | Radiation Control (4 Gy) | NBTC (120 mg/kg) + Radiation | Standard (Tocopheryl Acetate) + Radiation |

| 30-Day Survival Rate | 30% | 100% | 100% |

| Spleen CFU Count | Significantly Reduced | Significantly Increased (P < 0.01) | Significantly Increased |

| Micronucleated PCEs/100 PCEs | Significantly Increased | Significantly Decreased (P < 0.01) | Significantly Decreased |

| RBC Count (106/mm3) | 4.33 ± 0.62 | 8.66 ± 0.85 (P < 0.05-0.01) | - |

| WBC Count (103/mm3) | 2.04 ± 0.19 | Significantly Increased | - |

| Hemoglobin (g/dl) | 7.57 ± 0.82 | 12.17 ± 1.33 (P < 0.05-0.01) | - |

Table 2: In Vitro Cytoprotective Effects of this compound-Enriched Fraction (NBTC) [7][8]

| Parameter | Cyclophosphamide (10 mg/ml) | NBTC (10 mg/ml) + Cyclophosphamide |

| Mitotic Index (MI) | 27.3% (Toxic) | 65.9% (Non-toxic) |

| Chromosomal Aberrations | High (fragmentation, C-anaphase, etc.) | Significantly Reduced |

Table 3: In Silico Molecular Docking of this compound [5]

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| SARS-CoV-2 Mpro | This compound | -8.7 | His41, Ser144, Cys145, His163, His164, Glu166 |

| Human TGF-β | This compound | -8.1 | - |

| Human TNF-α | This compound | -7.5 | - |

Experimental Protocols

Isolation and Enrichment of this compound

A general procedure for the enrichment of this compound from Tinospora cordifolia stems involves the following steps:[7]

-

Extraction: Powdered stem material is extracted with 50% v/v ethanol using a Soxhlet apparatus.

-

Fractionation: The crude ethanolic extract is successively partitioned with petroleum ether and ethyl acetate to remove non-polar compounds.

-

Enrichment: The ethyl acetate-insoluble fraction is then extracted with n-butanol. This n-butanol fraction (NBTC) is enriched with furan glycosides, including this compound.

-

Identification: The presence of this compound in the enriched fraction is confirmed by High-Performance Thin-Layer Chromatography (HPTLC) analysis against a standard.

In Vivo Radioprotective Activity Assay

The radioprotective effect of the this compound-enriched fraction (NBTC) was evaluated in Swiss albino mice:[7][8]

-

Animal Model: Male Swiss albino mice are divided into groups: vehicle control, radiation control, NBTC-treated, and standard drug (e.g., tocopheryl acetate)-treated.

-

Drug Administration: NBTC is administered intraperitoneally (i.p.) for a specified period (e.g., 15 days) prior to radiation exposure.

-

Irradiation: Animals are exposed to a whole-body dose of gamma radiation (e.g., 4 Gy).

-

Endpoint Analysis:

-

Survival: Monitored daily for 30 days.

-

Hematological Parameters: Blood samples are collected at regular intervals to assess RBC, WBC, and hemoglobin levels.

-

Spleen Colony Forming Unit (CFU) Assay: Spleens are harvested post-irradiation to determine the number of endogenous hematopoietic colonies.

-

Micronucleus Assay: Bone marrow smears are prepared to quantify the frequency of micronucleated polychromatic erythrocytes.

-

In Vitro Cytoprotective Activity Assay

The cytoprotective effect against a known mutagen was assessed using the Allium cepa root meristem model:[7][8]

-

Test System: Allium cepa bulbs are grown in water to allow root growth.

-

Treatment: The root tips are exposed to different concentrations of the test substance (NBTC), the mutagen (e.g., cyclophosphamide), and a combination of both.

-

Endpoint Analysis:

-

Root Growth: The length of the roots is measured to assess growth inhibition.

-

Mitotic Index (MI): Root tips are fixed, stained, and squashed to prepare slides for microscopic examination of the dividing cells. The MI is calculated as the percentage of dividing cells.

-

Chromosomal Aberrations: The frequency and types of chromosomal abnormalities in the mitotic cells are scored.

-

Visualizations of Signaling Pathways and Workflows

References

- 1. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tinospora cordifolia chloroform extract inhibits LPS-induced inflammation via NF-κB inactivation in THP-1cells and improves survival in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]

- 5. Cordifolioside: potent inhibitor against Mpro of SARS-CoV-2 and immunomodulatory through human TGF-β and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the anticancer potential of Tinospora cordifolia with computational insights into EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.jax.org [media.jax.org]

- 8. Radioprotective and cytoprotective activity of Tinospora cordifolia stem enriched extract containing cordifolioside-A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Cordifolioside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cordifolioside A, a phenylpropanoid glycoside isolated from Tinospora cordifolia, has garnered significant interest for its immunomodulatory and other therapeutic properties. A thorough understanding of its biosynthesis is crucial for optimizing its production through metabolic engineering and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating current knowledge of phenylpropanoid metabolism and glycosylation. While the complete enzymatic cascade in Tinospora cordifolia has yet to be fully elucidated, this guide presents a robust theoretical framework based on established biochemical principles and available genomic and metabolomic data. This document details the proposed enzymatic steps, presents quantitative data from related studies, outlines relevant experimental protocols, and provides visualizations of the biosynthetic pathway.

Introduction to this compound

This compound is a phenolic glycoside with the molecular formula C22H32O13.[1][2] It is a significant secondary metabolite found in the medicinal plant Tinospora cordifolia (Guduchi), which is widely used in traditional Ayurvedic medicine.[3] The structure of this compound consists of a substituted phenylpropanoid aglycone, specifically 4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenol, linked to a disaccharide moiety. Its biological activities, including immunomodulatory effects, make it a compound of interest for pharmaceutical research and development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Phenylpropanoid Backbone: Synthesis of the C6-C3 phenylpropanoid core via the Shikimate and general phenylpropanoid pathways.

-

Modification of the Aglycone: Tailoring of the phenylpropanoid intermediate to form the specific aglycone of this compound.

-

Glycosylation: Sequential attachment of sugar moieties to the aglycone by UDP-glycosyltransferases (UGTs).

Stage 1: The Phenylpropanoid Pathway

The biosynthesis of the aglycone of this compound begins with the amino acid L-phenylalanine, which is produced via the Shikimate pathway . The subsequent conversion of L-phenylalanine to a central phenylpropanoid intermediate, p-coumaroyl-CoA, is catalyzed by a series of well-characterized enzymes.

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid .

-

Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to form p-coumaric acid .

-

4-Coumarate:CoA Ligase (4CL) then activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA .

Stage 2: Putative Biosynthesis of the this compound Aglycone

The formation of the specific aglycone, 4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenol, from p-coumaroyl-CoA likely involves a series of hydroxylation, methylation, and reduction reactions. While the exact sequence and enzymes in T. cordifolia are not yet confirmed, a plausible pathway can be proposed based on known enzymatic reactions in plant secondary metabolism.

From p-coumaroyl-CoA, the pathway likely proceeds through intermediates such as feruloyl-CoA and sinapoyl-CoA, which are common precursors for various phenylpropanoids.

-

Hydroxylation and Methylation: p-Coumaroyl-CoA is likely hydroxylated and subsequently methylated to form feruloyl-CoA and then sinapoyl-CoA . These reactions are catalyzed by enzymes such as C3'H (p-coumarate 3'-hydroxylase) , CCoAOMT (caffeoyl-CoA O-methyltransferase) , F5H (ferulate 5-hydroxylase) , and COMT (caffeic acid O-methyltransferase) .

-

Reduction of the Thioester: The carboxyl group of sinapoyl-CoA is likely reduced to an aldehyde and then to an alcohol, forming sinapyl alcohol . This two-step reduction is catalyzed by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) .

-

Modification of the Propene Tail: The formation of the 3-hydroxyprop-1-enyl side chain is a key step. This could potentially occur through the hydration of the double bond of the propenyl side chain of a sinapyl alcohol derivative, although the specific enzymes for this transformation in this context are not well-characterized.

Stage 3: Glycosylation

The final stage in this compound biosynthesis is the attachment of two sugar moieties to the aglycone. This is catalyzed by UDP-glycosyltransferases (UGTs) , which transfer a sugar from an activated sugar donor, typically UDP-glucose, to the acceptor molecule. The biosynthesis of this compound involves a disaccharide, suggesting a two-step glycosylation process.

-

Step 1: A UGT transfers the first sugar molecule to the hydroxyl group of the aglycone.

-

Step 2: A second UGT, or potentially the same UGT with broader specificity, attaches the second sugar to the first sugar molecule.

The genome and transcriptome of Tinospora cordifolia have been sequenced, revealing the presence of numerous genes encoding putative UGTs.[4][5] Functional characterization of these candidate UGTs is required to identify the specific enzymes involved in this compound biosynthesis.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not yet available, quantitative analysis of this compound content in Tinospora cordifolia has been performed using HPLC and HPTLC. These studies provide a baseline for the natural abundance of the compound.

| Analytical Method | Plant Material | Solvent System | This compound Content (% w/w) | Reference |

| HPTLC | T. cordifolia stems | Hexane:Chloroform:Methanol:Formic Acid (4:4:2:0.1) | Not explicitly stated as %w/w, but quantifiable in ng/band | [6] |

| HPLC | T. cordifolia 60% methanolic extract | Acetonitrile:Water (25:75) | 0.10 - 0.70 | [7][8] |

Table 1: Quantitative Analysis of this compound in Tinospora cordifolia

Experimental Protocols

High-Performance Thin-Layer Chromatography (HPTLC) for Quantification of this compound[6]

This protocol describes a validated HPTLC method for the simultaneous quantification of this compound and other markers in Tinospora cordifolia stem extracts.

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

-

Extract powdered T. cordifolia stems with a suitable solvent (e.g., methanol).

-

-

Chromatography:

-

Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

-

Mobile Phase: Hexane:Chloroform:Methanol:Formic Acid (4:4:2:0.1, v/v/v/v).

-

Application: Apply standard and sample solutions as bands using an automated TLC applicator.

-

Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

-

Densitometric Analysis: Scan the dried plate using a TLC scanner at a suitable wavelength (e.g., 254 nm for this compound).

-

-

Validation:

-

The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

-

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound[7][8]

This protocol outlines a validated HPLC method for the estimation of this compound.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (25:75, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

Injection Volume: 20 µL.

-

-

Standard and Sample Preparation:

-

Prepare a series of standard solutions of this compound in the mobile phase to construct a calibration curve.

-

Prepare a 60% methanolic extract of T. cordifolia.

-

-

Quantification:

-

Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

-

Heterologous Expression and Characterization of Plant UDP-Glycosyltransferases[9][10]

This general protocol can be adapted for the functional characterization of candidate UGTs from Tinospora cordifolia.

-

Gene Cloning:

-

Identify candidate UGT genes from the T. cordifolia transcriptome or genome database.

-

Amplify the full-length coding sequence of the candidate UGTs using PCR.

-

Clone the PCR product into a suitable expression vector (e.g., for E. coli or yeast expression).

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

-

Protein Purification:

-

Lyse the cells and purify the recombinant UGT using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Assays:

-

Perform in vitro enzyme assays using the purified UGT, the putative aglycone substrate, and an activated sugar donor (e.g., UDP-glucose).

-

Analyze the reaction products using HPLC or LC-MS to confirm the glycosylation activity and identify the product.

-

-

Kinetic Analysis:

-

Determine the kinetic parameters (Km and Vmax) of the UGT by varying the substrate concentrations.

-

Conclusion and Future Perspectives

This technical guide has outlined the putative biosynthetic pathway of this compound, drawing upon the established principles of phenylpropanoid and glycoside biosynthesis. While the overarching framework is well-supported by existing literature, the specific enzymes and regulatory mechanisms within Tinospora cordifolia remain a fertile ground for future research. The availability of the T. cordifolia genome and transcriptome provides a powerful toolkit for the identification and characterization of the missing enzymatic links in this pathway.[4][5]

Future research should focus on:

-

Functional genomics: Heterologous expression and characterization of candidate genes from T. cordifolia to identify the specific PAL, C4H, 4CL, reductases, methyltransferases, and UGTs involved in this compound biosynthesis.

-

Metabolomics: In-depth metabolomic profiling of T. cordifolia to identify and quantify the intermediates of the proposed pathway.

-

Enzyme kinetics and regulation: Detailed kinetic studies of the purified enzymes and investigation of the transcriptional regulation of the biosynthetic genes.

Elucidating the complete biosynthetic pathway of this compound will not only deepen our fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of this valuable therapeutic compound through metabolic engineering in microbial or plant-based systems.

References

- 1. plantaedb.com [plantaedb.com]

- 2. This compound | C22H32O13 | CID 75111036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Network pharmacology and metabolomics analysis of Tinospora cordifolia reveals BACE1 and MAOB as potential therapeutic targets for neuroprotection in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genome sequencing and functional analysis of a multipurpose medicinal herb Tinospora cordifolia (Giloy) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrated miRNA, target mRNA, and metabolome profiling of Tinospora cordifolia with reference to berberine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A validated HPTLC method for quantification of this compound, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. A validated HPLC method for estimation of this compound in Tinospora cordifolia, Miers and marketed formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Cordifolioside A: A Technical Guide to its Natural Occurrence, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cordifolioside A, a phenyl propanoid glycoside, is a significant bioactive compound predominantly found in the medicinal plant Tinospora cordifolia. This technical guide provides a comprehensive overview of its natural occurrence, geographical and seasonal distribution, and detailed analytical methodologies for its quantification. Furthermore, it delves into its immunomodulatory activity, postulating a potential signaling pathway based on current in silico and in vitro evidence. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Distribution

This compound is a naturally occurring compound primarily isolated from Tinospora cordifolia, a climbing shrub belonging to the Menispermaceae family. This plant is widely distributed throughout the tropical regions of the Indian subcontinent and China.[1] The concentration of this compound has been found to vary depending on the geographical location from which the plant is collected, as well as the extraction method used.

Quantitative Distribution of this compound in Tinospora cordifolia

The concentration of this compound in Tinospora cordifolia has been quantified in various studies, highlighting significant variations based on geographical source and the type of extract. The following tables summarize the available quantitative data.

Table 1: Concentration of this compound in Tinospora cordifolia Stem Extracts from Different Geographical Regions in India.

| Geographical Region | Extraction Method | Analytical Method | This compound Concentration (% w/w) | Reference |

| Uttar Pradesh (UP) | 60% Methanolic Extract | HPLC | 0.70 | [1] |

| Uttar Pradesh (UP) | 60% Methanolic Extract | HPTLC | 0.83 | [2] |

| Madhya Pradesh (MP) | 60% Methanolic Extract | HPLC | 0.20 | [1] |

| Madhya Pradesh (MP) | 60% Methanolic Extract | HPTLC | 0.31 | [2] |

| New Delhi (ND) | 60% Methanolic Extract | HPLC | 0.10 | [1] |

| New Delhi (ND) | 60% Methanolic Extract | HPTLC | 0.14 | [2] |

Table 2: Concentration of this compound in Different Solvent Extracts of Tinospora cordifolia.

| Solvent | Analytical Method | This compound Concentration (mg/100g) | Reference |

| Ethyl Alcohol | HPTLC | 432.51 | |

| Methanol | HPTLC | Not specified | |

| Acetone | HPTLC | Not specified | |

| Water | HPTLC | Not specified |

Table 3: Concentration of this compound in Different Types of Tinospora cordifolia Stem Extracts.

| Extraction Method | Analytical Method | This compound Concentration (% w/w) | Reference |

| Hydroalcoholic Extract | HPTLC-DS | 0.134 | |

| Aqueous Extract | HPTLC-DS | 0.017 |

Table 4: Seasonal Variation of this compound in Tinospora cordifolia Stems.

| Season | This compound Concentration (ng/mg) | Reference |

| Monsoon (August) | 154.0 to 289.0 (Highest) | |

| Winter (December to February) | Lowest | |

| Spring and Summer | Moderate |

Experimental Protocols for Analysis

Accurate quantification of this compound is crucial for the standardization of herbal extracts and formulations. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method for the estimation of this compound has been reported with the following parameters:

-

Mobile Phase: Acetonitrile and water in a ratio of 25:75 (v/v).[1][3]

-

Column: Not explicitly stated in the provided search results, but typically a C18 column is used for such analyses.

-

Linearity Range: 0.5–50 µg/mL with a correlation coefficient of 0.997.[1][3]

Sample Preparation (for Plant Extract): A 60% methanolic extract of Tinospora cordifolia is typically used for analysis.[1]

Sample Preparation (for Marketed Formulations - Syrup):

-

Transfer 50 mL of syrup to a separating funnel.

-

Add 50 mL of distilled water and mix well.

-

Extract the mixture three times with 70 mL each of an extraction media (chloroform–methanol–butanol, 25:2:3, v/v/v).[1]

-

Pass the organic layer over anhydrous sodium sulphate and evaporate to dryness under vacuum.[1]

-

Reconstitute the residue in 10 mL of methanol for HPLC analysis.[1]

High-Performance Thin-Layer Chromatography (HPTLC) Method

A densitometric HPTLC method has also been established and validated for the analysis of this compound.

-

Stationary Phase: Aluminum-backed silica gel 60 F254 plates.[2]

-

Mobile Phase: Chloroform and methanol in a ratio of 85:15 (v/v).[2]

-

Chamber Saturation Time: 10 minutes.[2]

-

Detection Wavelength: Densitometric scanning at 614 nm.[2]

-

RF Value: 0.52 ± 0.03.[2]

-

Linearity Range: 50–1000 ng per band.[2]

-

Limit of Detection (LOD): 20.12 ng per band.[2]

-

Limit of Quantification (LOQ): 60.36 ng per band.[2]

Sample Preparation: Similar extraction procedures as described for the HPLC method are applicable for HPTLC analysis.

Biological Activity and Signaling Pathways

This compound is reported to possess immunomodulatory activity. While the precise molecular mechanisms are still under investigation, in silico and in vitro studies suggest its involvement in modulating key inflammatory pathways.

Postulated Immunomodulatory Signaling Pathway

Molecular docking studies have indicated that this compound can interact with key signaling molecules such as TGF-β and TNF-α. Extracts of Tinospora cordifolia, rich in this compound, have been shown to influence the NF-κB and MAPK signaling pathways. Macrophage activation has also been reported as a potential mechanism of its immunomodulatory effect. Based on this evidence, a plausible signaling pathway is proposed below.

References